N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound that features a pyrazole ring fused to a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3(5)-aminopyrazoles with appropriate aldehydes or ketones to form the pyrazole ring . This intermediate is then subjected to cyclization reactions with triazolopyrimidine derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and are also used in the synthesis of heterocyclic systems.
Imidazole Derivatives: Similar in structure and used for their broad range of biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system and are explored for their therapeutic potential.
Uniqueness
N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the combination of the pyrazole and triazolopyrimidine rings.
Properties
Molecular Formula |
C19H19N7O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(2-ethylpyrazol-3-yl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H19N7O/c1-3-25-16(9-10-21-25)13(2)23-18(27)17-11-15(14-7-5-4-6-8-14)24-19-20-12-22-26(17)19/h4-13H,3H2,1-2H3,(H,23,27) |
InChI Key |
MUSSMXSDODECQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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